molecular formula C₃₂H₃₃D₅NO₇ B1163348 (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide

(E,Z)-Tamoxifen-d5 N-β-D-Glucuronide

Cat. No.: B1163348
M. Wt: 553.68
Attention: For research use only. Not for human or veterinary use.
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Description

(E,Z)-Tamoxifen-d5 N-β-D-Glucuronide is a deuterium-labeled internal standard critical for the precise quantification of tamoxifen N-glucuronide metabolites in complex biological matrices using LC-MS/MS. This compound enables advanced pharmacogenetic research on tamoxifen, a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer. A primary route of tamoxifen elimination and detoxification is via glucuronidation, a Phase II conjugation reaction where the hepatic enzyme UGT1A4 specifically catalyzes the formation of a quaternary ammonium-linked (N-glucuronide) metabolite . The deuterated structure of this analog provides the stable isotopic signature necessary for accurate mass spectrometric differentiation from endogenous analytes, thereby minimizing ion suppression and matrix effects to yield highly reliable pharmacokinetic data. Its application is fundamental for studying the significant interindividual variability observed in tamoxifen response, which is partially attributed to polymorphisms in UGT genes such as UGT1A4. Research indicates that specific UGT1A4 variants (e.g., the codon 48 Leu>Val polymorphism) can significantly alter glucuronidation rates of tamoxifen and its active metabolites, potentially influencing drug efficacy and toxicity profiles . By utilizing this internal standard, researchers can effectively investigate the impact of glucuronidation on the bioavailability of potent active metabolites like endoxifen, explore mechanisms of tamoxifen resistance, and advance the field of personalized medicine for breast cancer patients.

Properties

Molecular Formula

C₃₂H₃₃D₅NO₇

Molecular Weight

553.68

Synonyms

2-[4-[(1E/Z)-1,2-Diphenyl-1-buten-1-yl-d5]phenoxy]-N-β-D-glucopyranuronosyl-N,N-dimethylethanaminium; 

Origin of Product

United States

Contextualization of Tamoxifen Metabolism and Glucuronidation in Research

Tamoxifen (B1202) undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several active metabolites. osti.gov These metabolites, including 4-hydroxytamoxifen (B85900) (4-OH-TAM) and endoxifen (B1662132) (4-hydroxy-N-desmethyl-tamoxifen), exhibit significantly higher antiestrogenic activity than the parent drug. aacrjournals.orgyoutube.com

A crucial step in the elimination of Tamoxifen and its active metabolites is a Phase II metabolic process known as glucuronidation. nih.govnih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the attachment of a glucuronic acid moiety to the drug or its metabolites. nih.gov This conjugation increases the water solubility of the compounds, facilitating their excretion from the body. nih.gov Research has shown that glucuronidation effectively negates the antiestrogenic activity of Tamoxifen's active metabolites. nih.gov The N-glucuronidation of Tamoxifen and its metabolites is a significant pathway, and various UGT enzymes, including UGT1A4, UGT1A8, UGT1A10, and UGT2B7, have been identified as key players in this process. aacrjournals.orgnih.gov

The study of these metabolic pathways is critical for understanding the variability in patient response to Tamoxifen therapy. Differences in the activity of CYP and UGT enzymes, often due to genetic polymorphisms, can lead to significant variations in the plasma concentrations of active metabolites, potentially impacting treatment efficacy. aacrjournals.org

Rationale for Research on E,z Tamoxifen D5 N β D Glucuronide As a Research Tool

Synthetic Approaches to Deuterated Tamoxifen Metabolites

The synthesis of this compound involves a multi-step process that begins with the preparation of a deuterated tamoxifen precursor, followed by glucuronidation.

Deuteration of the Tamoxifen Scaffold: The introduction of deuterium (B1214612) atoms onto the tamoxifen molecule is a critical first step. This is typically achieved through methods such as deuterium gas exchange reactions catalyzed by a metal, or by using deuterated starting materials in the synthesis of the tamoxifen core. For (E,Z)-Tamoxifen-d5, the five deuterium atoms are strategically placed on the N-dimethyl group, a common site for metabolic N-demethylation. The synthesis of the deuterated tamoxifen precursor can be achieved by reacting the corresponding desmethyl-tamoxifen analog with deuterated methyl iodide (CD3I).

Glucuronidation: The subsequent attachment of the glucuronic acid moiety to the deuterated tamoxifen is a key transformation. This can be accomplished through two primary routes:

Enzymatic Synthesis: This approach utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. nih.govreports-vnmedical.com.ua Specifically, UGT1A4 has been identified as the primary enzyme responsible for the N-glucuronidation of tamoxifen. nih.govdoi.org The deuterated tamoxifen precursor can be incubated with human liver microsomes or recombinant UGT1A4 in the presence of the co-factor uridine diphosphate glucuronic acid (UDPGA) to yield the desired N-glucuronide. This method offers high stereoselectivity and regioselectivity, mimicking the natural metabolic pathway.

Chemical Synthesis: A chemical synthesis approach provides an alternative route. This would typically involve the protection of the hydroxyl groups of a protected glucuronic acid derivative, followed by activation of the anomeric carbon. This activated glucuronide donor can then be reacted with the deuterated tamoxifen precursor. Subsequent deprotection steps would yield the final this compound. While potentially offering higher yields, this method may require more extensive purification to separate isomers and byproducts.

Isotopic Purity and Positional Deuteration Analysis

Ensuring the isotopic purity and the precise location of the deuterium atoms is paramount for the utility of this compound as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a fundamental technique for determining isotopic enrichment. nih.gov By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, and the analysis of the resulting fragment ions can confirm the position of the deuterium labels on the N-dimethyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the site of deuteration. nih.gov In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the N-dimethyl protons would be significantly diminished or absent. Conversely, the ²H NMR spectrum would show a signal at the chemical shift corresponding to the N-dimethyl group, confirming the position of the deuterium atoms.

Technique Purpose Expected Outcome for this compound
HRMS Determination of isotopic enrichmentMolecular ion peak shifted by +5 Da compared to the unlabeled standard.
MS/MS Confirmation of deuterium positionFragmentation pattern consistent with deuterium atoms located on the N-dimethyl group.
¹H NMR Confirmation of deuterium positionAbsence or significant reduction of the signal for the N-dimethyl protons.
²H NMR Direct detection of deuteriumSignal present at the chemical shift corresponding to the N-dimethyl group.

Stereochemical Considerations for (E,Z)-Isomers in Deuterated Glucuronides

Tamoxifen exists as a mixture of (E) and (Z) geometric isomers, with the (Z)-isomer being the pharmacologically active antiestrogenic agent. This isomeric complexity is retained in its metabolites, including the glucuronide conjugates. plos.org

The synthesis of this compound will result in a mixture of both the (E)- and (Z)-isomers of the glucuronide. The ratio of these isomers in the final product will depend on the isomeric ratio of the starting deuterated tamoxifen precursor and the conditions of the glucuronidation reaction. It is crucial to characterize this isomeric ratio, as the two isomers may exhibit different chromatographic and mass spectrometric behavior.

Separation of the (E)- and (Z)-isomers can be achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC), often on a C18 column. nih.gov The identity of each isomer can be confirmed by comparison to characterized reference standards of the individual (E)- and (Z)-isomers of unlabeled tamoxifen N-glucuronide.

Analytical Characterization and Confirmation of Structural Integrity for Reference Standards

To qualify this compound as a reference standard, a comprehensive analytical characterization is required to confirm its structural integrity and purity.

Chromatographic Purity: HPLC with UV or MS detection is used to assess the purity of the compound and to quantify the proportion of the (E) and (Z) isomers. The peak area percentage of the desired compound relative to any impurities provides a measure of its purity.

Structural Confirmation: A combination of spectroscopic techniques is employed for unambiguous structural confirmation:

Mass Spectrometry (MS): As discussed previously, HRMS confirms the elemental composition, and MS/MS provides structural information through fragmentation patterns. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the connectivity of the tamoxifen, deuterium, and glucuronide moieties. nih.gov The anomeric proton of the glucuronide will have a characteristic chemical shift and coupling constant that confirms the β-configuration.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as hydroxyl, amine, and ether linkages.

Certificate of Analysis: A comprehensive Certificate of Analysis (CoA) for a reference standard of this compound would include the following information:

Parameter Method Specification
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity (Chromatographic) HPLC-UV/MS≥95%
Isomeric Ratio (E/Z) HPLC-UV/MSReported
Isotopic Purity HRMS≥98 atom % D
Positional Isotopic Purity MS/MS, NMRDeuterium located on the N-dimethyl group
Residual Solvents GC-HSWithin acceptable limits
Water Content Karl Fischer TitrationReported

Principles of Quantitative Analysis with Stable Isotope-Labeled Internal Standards

The core principle of using a SIL internal standard is to add a known quantity of a compound that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. researchgate.net This standard is added to every sample, including calibrators and quality controls, at a constant concentration. nih.gov The quantification is then based not on the absolute signal of the analyte, but on the ratio of the analyte's response to the internal standard's response. thermofisher.cn This approach effectively corrects for various sources of error that can occur during sample analysis. nih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS), while highly sensitive and selective, is susceptible to matrix effects. researchgate.net These effects arise from co-eluting components in biological samples (e.g., plasma, serum, urine) that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. nih.gov This interference can cause under- or overestimation of the analyte's concentration, compromising the accuracy of the results. nih.gov

A SIL internal standard is the ideal tool to compensate for these matrix effects. researchgate.net Because the SIL standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to more accurate and reliable quantification. nih.govresearchgate.net This approach is considered essential for correcting inter-individual variability in patient samples, which may not be accounted for when using pooled plasma for method development.

Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), as well as potential derivatization reactions. Each of these steps can introduce variability due to incomplete recovery, sample loss, or inconsistent reaction yields.

Adding the internal standard at the earliest possible stage of the sample preparation process ensures that it undergoes the same procedural losses and variations as the analyte. thermofisher.cn Since the final measurement relies on the ratio of the analyte to the standard, any proportional loss of both compounds during extraction or other steps will not affect the calculated concentration. This makes the internal standard method a powerful tool for improving the precision and accuracy of results where volumetric errors and recovery inconsistencies are difficult to control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the preferred technique for the quantification of tamoxifen and its metabolites due to its superior sensitivity and selectivity. thermofisher.cn The use of this compound as an internal standard is integral to the development of robust and reliable LC-MS/MS assays for its non-labeled counterpart.

The development of an LC-MS/MS method for Tamoxifen N-β-D-Glucuronide using its d5-labeled internal standard involves several key steps. Sample preparation typically begins with a simple protein precipitation from the biological matrix (e.g., plasma), often using an organic solvent like acetonitrile (B52724) or methanol (B129727), which may contain formic acid to improve protein crashing. researchgate.net This is a rapid approach suitable for high-throughput analysis.

Optimization of the analytical conditions is critical. This includes selecting the appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system and column. For tamoxifen and its metabolites, reversed-phase columns such as a C18 or a biphenyl (B1667301) phase are commonly employed to achieve the necessary separation. nih.gov The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid), run under a gradient elution program to separate compounds with a wide range of polarities within a short analytical run time. researchgate.net The goal is to achieve a rapid, sensitive, and specific method with a run time often under 10 minutes. researchgate.net

Table 1: Example of Optimized LC Method Parameters for Tamoxifen Metabolite Analysis This table is based on methodologies developed for related tamoxifen glucuronides and represents a typical starting point for method development.

ParameterConditionSource
LC System UPLC/UHPLC System researchgate.net
Analytical Column Poroshell 120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm) researchgate.net
Pre-Column HSS T3 VanGuard Pre-column researchgate.net
Mobile Phase A 0.1% Formic Acid in Water researchgate.net
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile researchgate.net
Flow Rate 0.3 - 0.5 mL/min researchgate.net
Column Temperature 40 - 50 °C researchgate.net
Injection Volume 5 - 10 µL researchgate.net
Run Time 4.5 - 7 minutes researchgate.netresearchgate.net

A significant analytical challenge in tamoxifen analysis is the separation of its geometric isomers (E and Z), as they can exhibit different biological activities. researchgate.net The Z-isomers of metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) are considered the most active. Therefore, a successful chromatographic method must be able to resolve these isomers from each other and from other metabolites.

Effective separation is achieved through careful optimization of the stationary phase and mobile phase gradient. Biphenyl columns can offer unique selectivity for aromatic compounds and may provide better resolution of structural isomers compared to standard C18 columns. nih.gov Gradient elution, which involves changing the proportion of the organic mobile phase over the course of the run, is essential for separating the parent drug, its various hydroxylated and demethylated metabolites, and the more polar glucuronide conjugates within a single analysis. researchgate.net For instance, methods have been developed that achieve baseline or near-baseline separation of E- and Z-isomers of endoxifen and its glucuronide metabolite within a run time of about 6.5 minutes. researchgate.net The resolution for E- and Z-ENDX glucuronide has been reported at 0.825 at the lower limit of quantification (LLOQ). researchgate.net

Tandem mass spectrometry is used for detection, typically operating in the positive ion electrospray ionization (ESI+) mode. researchgate.net The most specific and sensitive method for quantification is Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion).

For Tamoxifen N-β-D-Glucuronide, the precursor ion would be the protonated molecule [M+H]⁺. The most common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176.1 Da). Therefore, the product ion would correspond to the protonated tamoxifen molecule. The this compound internal standard would follow the exact same fragmentation pattern, but its precursor and product ions would be 5 mass units higher due to the deuterium labels.

Table 2: Predicted MRM Transitions for Tamoxifen N-β-D-Glucuronide and its d5-Labeled Internal Standard These transitions are based on the known molecular weights and common fragmentation patterns of glucuronidated drugs. The transition for a related metabolite, ENDX glucuronide, has been reported as m/z 550.3 > 374.2. researchgate.net

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) [M+H]⁺ (m/z)Notes
Tamoxifen N-β-D-Glucuronide 548.3372.2Corresponds to the loss of the glucuronide moiety.
Tamoxifen-d5 N-β-D-Glucuronide (IS) 553.3377.2Corresponds to the loss of the glucuronide moiety.

The cone voltage and collision energy for each MRM transition must be optimized to maximize the signal intensity for each specific analyte, ensuring the highest sensitivity for quantification. researchgate.net By monitoring these unique transitions, the method can selectively and accurately measure the concentration of Tamoxifen N-β-D-Glucuronide in a complex biological sample, with the d5-labeled internal standard providing the necessary correction for analytical variability.

Other Advanced Analytical Techniques (e.g., GC-MS/MS)

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of tamoxifen and its metabolites, gas chromatography-mass spectrometry (GC-MS/MS) represents another advanced analytical approach. nih.gov However, the application of GC-MS/MS for the direct analysis of polar and thermally labile metabolites like N-β-D-glucuronides presents significant challenges.

Glucuronides are highly polar and non-volatile, making them generally unsuitable for direct GC-MS analysis, which requires analytes to be volatile and thermally stable. nih.gov To analyze such compounds by GC-MS, a chemical derivatization step is typically necessary to increase their volatility and thermal stability. For tamoxifen and its phase I metabolites, derivatization has been employed to facilitate GC-MS analysis. nih.gov However, this additional sample preparation step can introduce variability and may not always be efficient for complex molecules like glucuronides.

The literature on the analysis of tamoxifen metabolites shows a clear preference for LC-MS/MS techniques. nih.govresearchgate.net This is largely because LC-MS/MS can directly analyze polar and non-volatile compounds in their native form, eliminating the need for derivatization. This simplifies the sample preparation process and avoids potential issues associated with incomplete derivatization reactions or the thermal degradation of the analyte in the GC injector port. While GC-MS/MS offers high chromatographic resolution, the challenges associated with the analysis of intact glucuronides have led to LC-MS/MS becoming the more widely adopted method for the quantification of tamoxifen's phase II metabolites. nih.gov

Method Validation Parameters: Selectivity, Linearity, and Precision in Research Assays

The use of a deuterated internal standard like this compound is pivotal for robust method validation, ensuring the reliability of the analytical data. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share very similar chemical and physical properties with the analyte, co-eluting chromatographically and experiencing similar ionization effects, which helps to correct for matrix effects and variations in sample processing. aptochem.comscioninstruments.comclearsynth.com Method validation for assays quantifying tamoxifen and its metabolites, including glucuronides, typically assesses selectivity, linearity, and precision according to regulatory guidelines. nih.govfrontierspartnerships.org

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of tamoxifen metabolite analysis, this includes distinguishing between the various isomers and other metabolites. For instance, in LC-MS/MS methods, chromatographic separation is optimized to resolve isomers, and the high specificity of multiple reaction monitoring (MRM) transitions ensures that interfering substances are excluded. nih.govnih.gov One study demonstrated the baseline peak separation of E- and Z-isomers of endoxifen and its metabolites within a 6.5-minute run time, with the hydroxylated metabolites that share the same MRM transition also being successfully separated. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of tamoxifen and its metabolites, linearity is typically established by constructing a calibration curve from a series of standards of known concentrations. nih.gov The correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship.

Table 1: Linearity of Tamoxifen and its Metabolites in Human Plasma using LC-MS/MS

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)
Tamoxifen 1 - 500 ≥ 0.99
N-desmethyltamoxifen 1 - 500 ≥ 0.99
4-hydroxytamoxifen 0.1 - 50 ≥ 0.99
Endoxifen 0.2 - 100 ≥ 0.99
Endoxifen Glucuronide (E- and Z-isomers) 2 - 300 ≥ 0.98

This table is based on data from multiple sources. nih.govnih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For bioanalytical methods, a CV of less than 15% is generally considered acceptable, except at the lower limit of quantification (LLOQ), where up to 20% may be permissible. nih.govfrontierspartnerships.orgnih.gov

Table 2: Precision of an LC-MS/MS Assay for Tamoxifen and its Metabolites

Analyte Within-run Precision (%CV) Between-run Precision (%CV)
Tamoxifen ≤ 12.0 ≤ 12.0
N-desmethyltamoxifen ≤ 12.0 ≤ 12.0
4-hydroxytamoxifen ≤ 12.0 ≤ 12.0
Endoxifen ≤ 12.0 ≤ 12.0

This table is based on data from a study validating an UPLC-MS/MS method. nih.gov

In a study that quantified endoxifen and its metabolites, including the glucuronide form, the intra- and inter-day precision and accuracy were within the acceptable range of 85% to 115% for high, middle, and low-quality control concentrations. nih.gov The use of a deuterated internal standard, in this case, N-desmethyl-4-hydroxy tamoxifen-d5, was crucial in achieving this level of precision. nih.gov

Application in in Vitro and Preclinical Metabolic Research

In Vitro Glucuronidation Studies of Tamoxifen (B1202) and its Metabolites

Glucuronidation, a major phase II metabolic reaction, is a critical step in the detoxification and elimination of tamoxifen and its active metabolites. nih.gov In vitro systems, such as human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes, are extensively used to study this process.

Multiple UGT isoforms are involved in the glucuronidation of tamoxifen and its hydroxylated metabolites, with varying specificities for different metabolic sites. UGT1A4 is primarily responsible for the N-glucuronidation of tamoxifen itself. d-nb.infonih.govplos.org In contrast, the O-glucuronidation of the active metabolite 4-hydroxytamoxifen (B85900) (4-OH-TAM) is catalyzed by several isoforms, including UGT2B7, UGT1A8, and UGT1A10. nih.gov UGT2B15 has also been shown to be active towards 4-OH-TAM. plos.org Studies have demonstrated that genetic variations in these UGT enzymes can lead to significant inter-individual differences in tamoxifen metabolism. d-nb.infonih.gov For instance, variants of UGT1A4 have been shown to alter the rate of tamoxifen N-glucuronidation. d-nb.info Similarly, polymorphisms in UGT2B7 and UGT2B15 can affect the clearance of active tamoxifen metabolites. plos.orgmdpi.com

Table 1: UGT Isoform Specificity for Tamoxifen and Metabolite Glucuronidation

CompoundGlucuronidation SiteMajor UGT Isoforms Involved
TamoxifenN-demethylaminoUGT1A4
4-hydroxytamoxifen (4-OH-TAM)O-phenolicUGT2B7, UGT1A8, UGT1A10, UGT2B15
Endoxifen (B1662132)O-phenolicUGT2B7, UGT1A8, UGT1A10

This table is generated based on data from multiple research articles.

Deuterated standards, including (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide, are essential for accurate kinetic analysis of UGT enzymes. nih.gov While this specific labeled glucuronide is primarily used as an internal standard for quantification, the general principle of using deuterated analogs helps in distinguishing the analyte from the internal standard in mass spectrometry, thereby ensuring precise measurement of the rate of metabolite formation. nih.govresearchgate.net This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the glucuronidation of tamoxifen and its metabolites by different UGT isoforms. For example, kinetic analyses have been performed to compare the efficiency of various UGT1A4 variants in metabolizing tamoxifen. researchgate.net

Inhibition studies are also crucial for understanding potential drug-drug interactions. Tamoxifen itself has been shown to inhibit the activity of certain UGT enzymes, such as UGT2B7, which could impact the metabolism of co-administered drugs. nih.govnih.gov The use of deuterated standards in the analytical methods for these studies ensures the reliability of the quantitative data.

In vitro systems like human liver microsomes (HLMs) and cultured cells are instrumental in studying the formation of both N- and O-glucuronides of tamoxifen and its metabolites. d-nb.info HLMs contain a mixture of UGT enzymes and are a good representation of hepatic metabolism. Studies with HLMs have confirmed the formation of both tamoxifen N-glucuronide and 4-OH-tamoxifen O-glucuronide. d-nb.info Cell-based systems, such as hepatocytes or cells overexpressing specific UGT isoforms, allow for a more detailed investigation of the role of individual enzymes in the formation of these conjugates. The accurate quantification of these glucuronides in such complex biological matrices is heavily reliant on the use of stable isotope-labeled internal standards like this compound. researchgate.net

Application in Animal Models for Mechanistic Metabolic Investigations

Animal models are indispensable for studying the in vivo metabolism and disposition of drugs. The use of isotopically labeled compounds is a powerful technique in these studies.

While specific studies tracing the disposition of exogenously administered this compound in animal models are not widely reported, the use of deuterated tamoxifen (e.g., D5-tamoxifen) has been pivotal in tracing its metabolic pathways. nih.gov The deuterium (B1214612) label allows for the differentiation of drug-related material from endogenous compounds in biological samples, facilitating the identification and quantification of various metabolites in plasma, urine, and feces. This helps in building a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Differentiation of Xenobiotic from Endogenous Metabolites

In the field of metabolomics and drug metabolism, a significant analytical challenge is the accurate differentiation and quantification of xenobiotic metabolites (drug-derived compounds) from the complex background of endogenous metabolites (naturally occurring compounds in a biological system). nih.gov Endogenous compounds can interfere with the analysis by having similar chemical properties or mass-to-charge ratios (m/z) to the xenobiotic metabolite of interest. cerilliant.com Stable isotope-labeled internal standards, such as this compound, are instrumental in overcoming this challenge. thermofisher.com

When analyzing biological samples, a known quantity of the deuterium-labeled standard is added. nih.gov Because the labeled standard is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. szabo-scandic.comcerilliant.com However, due to the presence of deuterium atoms, it has a higher mass. This mass difference allows the mass spectrometer to detect the xenobiotic metabolite and the internal standard as two distinct entities, even if they co-elute from the chromatography column.

This technique, known as stable isotope dilution analysis, significantly enhances the accuracy and precision of quantification. thermofisher.com It effectively compensates for variations in sample preparation and matrix effects—where other molecules in the sample can suppress or enhance the ionization of the target analyte. cerilliant.com By calculating the ratio of the signal from the unlabeled xenobiotic metabolite to the known concentration of the labeled internal standard, researchers can precisely determine the concentration of the metabolite in the original sample. thermofisher.com This is critical in preclinical studies for establishing accurate pharmacokinetic profiles.

Table 1: Mass Spectrometric Properties for Differentiating Labeled and Unlabeled Tamoxifen Glucuronide

CompoundMolecular FormulaApproximate Mass (Da)Key Application
Tamoxifen N-β-D-GlucuronideC₂₆H₂₉NO₈547.5Analyte of interest in metabolic studies
This compoundC₂₆H₂₄D₅NO₈552.5Internal standard for accurate quantification

Contribution to Understanding Phase II Metabolism of Selective Estrogen Receptor Modulators

Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen undergo extensive metabolism in the body, which is categorized into Phase I and Phase II reactions. nih.govnih.gov Phase I reactions, primarily oxidation, produce active metabolites such as 4-hydroxytamoxifen (4-OH-TAM) and endoxifen. nih.gov These active metabolites are then subjected to Phase II conjugation reactions, which increase their water solubility to facilitate excretion. nih.gov Glucuronidation, the attachment of a glucuronic acid moiety, is a major Phase II pathway for Tamoxifen and its metabolites. nih.govnih.gov

The use of this compound and other labeled standards has been crucial in elucidating the specifics of this glucuronidation process. In vitro studies using human liver microsomes or cell lines expressing specific UDP-glucuronosyltransferase (UGT) enzymes can pinpoint which enzymes are responsible for metabolizing Tamoxifen and its active derivatives. nih.gov By incubating these systems with the parent drug and using labeled metabolite standards for calibration, researchers can quantify the rate of formation of different glucuronide conjugates.

Research has shown that several UGT enzymes are involved in the glucuronidation of Tamoxifen's active metabolites. For instance, studies have identified UGT2B7 as having a high affinity for producing 4-hydroxytamoxifen-O-glucuronide. nih.gov The N-glucuronidation of Tamoxifen itself is also a significant metabolic pathway. Understanding which UGT enzymes are involved and their efficiency is critical because genetic variations in these enzymes can lead to inter-individual differences in drug metabolism and, consequently, in therapeutic outcomes. nih.gov The precise quantification enabled by standards like this compound provides the high-quality data needed for such pharmacogenomic investigations. nih.gov

Table 2: Key UGT Enzymes Involved in the Glucuronidation of Tamoxifen Metabolites

MetaboliteConjugation SiteKey UGT Enzymes Identified
4-hydroxytamoxifen (4-OH-TAM)O-glucuronidationUGT2B7, UGT1A8, UGT1A10 nih.gov
EndoxifenO-glucuronidationUGT1A8, UGT1A10, UGT2B7 nih.gov
4-hydroxytamoxifen (4-OH-TAM)N-glucuronidationUGT1A4 nih.gov

Role in Drug Metabolism and Pharmacokinetic Research Mechanistic/modeling Focus

Utilization in Quantitative Metabolomics and Flux Analysis

In the field of quantitative metabolomics, the precise measurement of metabolite concentrations is paramount. (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide is instrumental in the development and validation of highly sensitive and specific analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of tamoxifen's glucuronide metabolites in biological matrices. nih.govnih.gov As a stable isotope-labeled internal standard, it mimics the behavior of the endogenous analyte—(E,Z)-Tamoxifen N-β-D-Glucuronide—during sample extraction, chromatographic separation, and ionization in the mass spectrometer. medchemexpress.come-biochem.com This mimicry allows for the correction of matrix effects and variations in instrument response, thereby ensuring the accuracy and reproducibility of quantitative data. researchgate.net

The use of such standards is fundamental in studies aiming to create a comprehensive profile of tamoxifen's metabolic pathway. researchgate.net For instance, in comparative metabolomics studies, such as those investigating tamoxifen (B1202) resistance, accurate quantification of all metabolites, including downstream products like glucuronides, is necessary to identify dysregulated metabolic pathways. nih.gov While metabolic flux analysis for tamoxifen is complex, the foundational data provided by accurate quantification using deuterated standards is a prerequisite for any model that aims to understand the rate of formation and elimination (i.e., the flux) of tamoxifen glucuronides through the metabolic system. The development of robust LC-MS/MS assays, which report linearity and reproducibility, relies on these internal standards for dependable quantification of tamoxifen and its key metabolites. researchgate.netnih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for Glucuronide Metabolite Quantification

Tamoxifen MetabolitePrecursor Ion (amu)Product Ion (amu)Lower Limit of Quantification (LLOQ) (nM)
N-desmethyl-4OH-tamoxifen-ß-D-glucuronide550375.20.004
4-OH-tamoxifen-O-ß-D-glucuronide (E)5643880.007
4-OH-tamoxifen-N-ß-D-glucuronide (E/Z)565389.20.008
Data sourced from a study developing and validating an LC-MS/MS assay for tamoxifen metabolites. nih.gov

Integration into Physiologically Based Pharmacokinetic (PBPK) Modeling Studies

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational approach used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. nih.govscienceopen.com These models are built on a framework of physiological parameters and drug-specific data, enabling the mechanistic investigation of factors that influence pharmacokinetics, such as genetic polymorphisms in metabolic enzymes like CYP2D6. nih.goveur.nl

Table 2: Components of a Tamoxifen PBPK Model

Model ComponentDescriptionRelevance to Glucuronide Analysis
Drug-Specific Parameters Physicochemical properties, in vitro metabolism data.Includes rates of glucuronide formation by UGT enzymes.
Physiological Parameters Organ volumes, blood flow rates, tissue composition.Defines the distribution and elimination sites of metabolites.
Metabolite Sub-Models PBPK models for key metabolites like NDM-TAM, 4-OH-TAM, and endoxifen (B1662132). nih.govscienceopen.comA sub-model for tamoxifen glucuronide is necessary to describe its elimination.
Validation Data Clinical plasma concentration-time data for tamoxifen and its metabolites. nih.govAccurate glucuronide concentration data, obtained using labeled standards, is required to validate the model's predictions.
Information synthesized from studies on PBPK modeling of tamoxifen. nih.govscienceopen.com

Development of Research Assays for Preclinical Drug-Drug Interaction Studies

Preclinical studies are vital for identifying potential drug-drug interactions (DDIs) that could alter the safety and efficacy of a drug. Tamoxifen's metabolism is complex, involving numerous Phase I (CYP) and Phase II (UGT) enzymes, making it susceptible to interactions with co-administered drugs that inhibit or induce these enzymes. nih.govresearchgate.net For example, inhibitors of UGT enzymes can potentially increase the concentration of active tamoxifen metabolites by blocking their inactivation via glucuronidation. onderzoekmetmensen.nl

To investigate such interactions, robust and validated bioanalytical assays are required. This compound plays a critical role in the development of these research assays. It serves as the internal standard in LC-MS/MS methods designed to quantify changes in the levels of tamoxifen glucuronides when an interacting drug is introduced. nih.gov Studies exploring the impact of UGT inhibitors, such as probenecid, or other drugs like morphine that share metabolic pathways, rely on these precise analytical methods to measure the extent of the interaction. onderzoekmetmensen.nlfrontiersin.orgresearchgate.net The ability to accurately quantify the glucuronide metabolite allows researchers to determine if a co-administered drug significantly alters the clearance of tamoxifen's active metabolites, which could have important clinical implications. onderzoekmetmensen.nlnih.gov

Investigating the Metabolism of Stereoisomers of Tamoxifen and its Glucuronides

Tamoxifen and its active metabolites, such as 4-hydroxytamoxifen (B85900) (4-OH-TAM) and endoxifen, exist as geometric stereoisomers (Z and E isomers). researchgate.netresearchgate.net These isomers can exhibit different pharmacological activities and metabolic profiles. nih.gov Glucuronidation is a major pathway for the elimination of these active metabolites, and the UGT enzymes responsible can show stereoselectivity, metabolizing one isomer more efficiently than the other. nih.govnih.gov

Table 3: UGT Isozyme Activity towards Stereoisomers of Tamoxifen Metabolites

UGT IsozymeSubstrate IsomerRelative Glucuronidation Activity
UGT2B7 trans-4-OH-TAMHigh
UGT1A8 trans-4-OH-TAMHigh
UGT1A10 trans-4-OH-TAMModerate
UGT1A10 cis-4-OH-TAMHighest
UGT1A10 trans-endoxifenHigh
UGT1A8 trans-endoxifenHigh
UGT2B7 trans-endoxifenModerate
UGT1A10 cis-endoxifenHigh
Data synthesized from in vitro studies characterizing UGT activities. nih.gov

Advancements and Future Directions in Isotopic Labeling for Metabolite Research

Expansion to Other Deuterated and Isotope-Labeled Tamoxifen (B1202) Metabolites and Conjugates

The investigation of tamoxifen's metabolism has been significantly enhanced by the synthesis and application of various deuterated and isotope-labeled analogues. The use of a stable labeled version of a drug is often required to complement studies involving radiolabeled versions, helping to overcome analytical challenges such as ionization effects in blood and urine that can distort quantitative measurements. researchgate.net Beyond the specific N-glucuronide conjugate, research has expanded to include a suite of deuterated metabolites that serve as critical internal standards for quantitative analysis and as tracers for metabolic pathway studies.

The primary metabolic pathways of tamoxifen include N-demethylation and 4-hydroxylation, leading to the formation of key active metabolites like N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and the particularly potent endoxifen (B1662132). clinpgx.orgscispace.com Deuterated versions of these metabolites are instrumental in research. For instance, D5-Endoxifen, D5-Tamoxifen, and D5-N-Desmethyltamoxifen are commonly used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify metabolite concentrations in patient serum. nih.govresearchgate.net

The strategic placement of deuterium (B1214612) atoms can also help elucidate specific metabolic reactions. The use of [D5-ethyl]tamoxifen, for example, allowed researchers to demonstrate a significant deuterium isotope effect for the α-hydroxylation of tamoxifen, a key step in its metabolic activation to a DNA-reactive species. oup.com This finding helped to account for the reduced genotoxicity observed with the deuterated drug. oup.com Furthermore, the loss of a deuterium atom during metabolism can discriminate between different types of hydroxylation, enabling the identification of novel metabolites like α-hydroxy-N-desmethyltamoxifen. oup.com

The table below summarizes some of the key deuterated tamoxifen metabolites and their primary applications in research.

Labeled MetabolitePrimary ApplicationResearch Context
(E,Z)-Tamoxifen-d5 N-β-D-GlucuronideTracer/StandardStudy of Phase II conjugation (glucuronidation) pathways. clinpgx.orgnih.gov
N-Desmethyl Tamoxifen-d5Internal StandardQuantitative analysis of N-desmethyltamoxifen in biological samples. nih.gov
(Z)-4-Hydroxy Tamoxifen-d5Internal StandardQuantification of the potent metabolite 4-hydroxytamoxifen.
Endoxifen-d5Internal StandardAccurate measurement of endoxifen levels, crucial for therapeutic drug monitoring. nih.gov
[D5-ethyl]tamoxifenMechanistic ProbeInvestigation of kinetic isotope effects in metabolic reactions like α-hydroxylation. oup.com

The synthesis and study of these various labeled compounds, including estrogen-like metabolites such as tamoxifen bisphenol and metabolite E, provide a more complete picture of the drug's complex biotransformation. nih.gov

Development of High-Throughput Analytical Platforms for Deuterated Metabolites

The advancement of analytical technology is intrinsically linked to the progress in metabolite research. Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC), has become the preferred method for analyzing isotopically labeled metabolites due to its exceptional sensitivity and selectivity. nih.govnih.gov Modern Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC–MS/MS) systems offer rapid and validated methods for quantifying tamoxifen and its deuterated metabolites in plasma. nih.gov

These high-throughput platforms are essential for several reasons:

Sensitivity and Specificity: They can detect and quantify low-abundance metabolites in complex biological matrices like blood and urine. nih.govnih.gov The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting analytical variability, including chromatographic co-elutions and ion suppression, thereby ensuring accurate quantification. nih.govnih.gov

Structural Elucidation: High-resolution MS can reliably separate labeled and unlabeled compounds based on their mass difference, aiding in the identification of novel metabolites. nih.gov On-line HPLC combined with electrospray ionization MS has proven to be a powerful technique for determining the structures of tamoxifen metabolites. oup.com

Speed: The rapid analytical cycle times of modern UPLC systems facilitate the screening of large numbers of samples, which is essential for clinical studies and metabolomics research. nih.govoup.com

The table below outlines the key analytical platforms and their significance in the analysis of deuterated metabolites.

Analytical PlatformKey FeaturesSignificance for Deuterated Metabolite Analysis
LC-MS/MS High sensitivity, high selectivity, quantitative capability.The gold standard for quantifying known deuterated metabolites and their unlabeled counterparts in biological fluids. nih.govresearchgate.net
UPLC-MS/MS Faster separation times, improved resolution over traditional HPLC.Enables high-throughput analysis, crucial for large-scale clinical and metabolomics studies. nih.gov
High-Resolution MS (e.g., QTOF, FT-ICR) High mass accuracy and resolving power.Facilitates the identification of unknown metabolites and unambiguous analysis of stable isotope enrichment patterns. nih.govnih.gov
NMR Spectroscopy Non-destructive, provides detailed structural information.Complements MS by providing data on the precise location of isotopic labels within a molecule, though it is less sensitive. nih.gov

The continuous development of these platforms, including advanced techniques like Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH), further enhances the ability to conduct comprehensive and reliable screening for hundreds of drugs and their metabolites simultaneously. oup.com

Future Prospects in Mechanistic Enzymology and Metabolic Pathway Elucidation

Isotopically labeled compounds like this compound are invaluable tools for delving into the specifics of enzyme mechanisms and mapping complex metabolic networks. nih.gov By tracing the journey of the deuterium-labeled molecule, researchers can identify the specific enzymes responsible for each metabolic conversion and study their kinetics.

Tamoxifen metabolism involves a complex interplay of Phase I and Phase II enzymes. nih.gov

Phase I Metabolism: Primarily carried out by cytochrome P450 (CYP) enzymes, this phase involves oxidation reactions like N-demethylation (mainly by CYP3A4/5) and 4-hydroxylation (by CYP2D6) to produce active metabolites. clinpgx.org

Phase II Metabolism: This phase involves conjugation reactions, such as glucuronidation and sulfation, which typically inactivate the metabolites and facilitate their excretion. clinpgx.org Glucuronidation is a major elimination pathway for tamoxifen's active hydroxylated metabolites. nih.gov

Stable isotope labeling helps elucidate these pathways in several ways:

Enzyme Identification: By incubating deuterated substrates with specific recombinant enzymes, researchers can pinpoint which enzyme isoforms are responsible for a particular metabolic step. Studies have identified that UGT1A10, UGT1A8, and UGT2B7 are highly active in the glucuronidation of tamoxifen's active metabolites. nih.gov

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If this bond is broken during the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly for the deuterated compound. nih.gov Measuring the KIE provides powerful evidence for a specific reaction mechanism, as was demonstrated for the CYP-mediated α-hydroxylation of tamoxifen. oup.com

Pathway Tracing: In metabolomics, stable isotope tracers enable the mapping of metabolic fluxes and the discovery of novel pathways. nih.govnih.gov Following the d5-label through the metabolic network confirms the sequence of biotransformations, from the parent drug to its final conjugated forms like the N-β-D-Glucuronide.

Future research will likely leverage these techniques to build more comprehensive models of tamoxifen metabolism, accounting for inter-individual variability caused by genetic polymorphisms in metabolic enzymes like CYP2D6. researchgate.net This deeper mechanistic understanding is fundamental to advancing personalized medicine. researchgate.net

Role in Advancing In Vitro to In Vivo Extrapolation Models for Drug Metabolism

A significant challenge in drug development is translating findings from laboratory experiments (in vitro) to predict how a drug will behave in a whole organism (in vivo). wikipedia.org In Vitro to In Vivo Extrapolation (IVIVE) aims to bridge this gap, often using mathematical and computational models like physiologically based pharmacokinetic (PBPK) modeling. wikipedia.orgtaylorandfrancis.com

Isotopically labeled compounds, and the data they generate, are critical for developing and validating these predictive models.

Parameterizing Models: Accurate IVIVE requires reliable input data. In vitro studies using human liver microsomes, hepatocytes, or recombinant enzymes with deuterated substrates like this compound provide key parameters for PBPK models. youtube.com These parameters include intrinsic clearance rates and the identification of metabolic pathways. taylorandfrancis.comyoutube.com

Model Validation: Comparing the predictions of an IVIVE model with actual clinical data is essential for validation. Clinical studies that measure the plasma concentrations of tamoxifen and its deuterated metabolites over time provide the real-world data needed to confirm or refine the model's accuracy. nih.govnih.gov

The use of deuterated metabolites in these integrated approaches allows for a more accurate prediction of human pharmacokinetics from preclinical data. This helps to anticipate potential drug-drug interactions and to better understand the sources of pharmacokinetic variability among patients. taylorandfrancis.com As computational models become more sophisticated, the precise quantitative data generated using stable isotope-labeled compounds will become even more crucial for building robust and reliable IVIVE systems, ultimately accelerating drug development and improving therapeutic strategies. wikipedia.orgtaylorandfrancis.com

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing the metabolic stability of (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide in vitro?

  • Answer : Use liver S9 fractions or microsomal preparations supplemented with co-factors (e.g., UDP-glucuronic acid) to mimic physiological conditions. Incubate the compound at 30°C for 12 hours with controls (e.g., without enzymes or co-factors). Include deuterated analogs to track stability via LC-MS/MS, and validate results using technical duplicates and biological replicates to ensure reproducibility .

Q. Why is β-glucuronidase treatment critical in quantifying tamoxifen metabolites, and how is it optimized?

  • Answer : β-Glucuronidase hydrolyzes the glucuronide conjugate to release the aglycone (e.g., tamoxifen), enabling detection. Optimize enzyme activity by testing substrates like 4-Nitrophenyl-β-D-glucuronide, adjusting pH (4.5–5.5), incubation time (2–24 hours), and temperature (37°C). Validate hydrolysis efficiency using negative controls (e.g., heat-inactivated enzyme) .

Q. What analytical techniques are essential for structural elucidation of glucuronide conjugates?

  • Answer : Nuclear magnetic resonance (NMR; 1H, 13C, and 2D experiments) confirms the β-D-glucuronide linkage and stereochemistry. High-resolution mass spectrometry (HRMS) determines exact mass and fragmentation patterns. Cross-validate results with synthetic standards to ensure accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in quantifying this compound and its aglycone metabolites using LC-MS?

  • Answer : Discrepancies may arise from matrix effects, ion suppression, or incomplete enzymatic hydrolysis. Use deuterated internal standards (e.g., Tamoxifen-d5) to correct for variability. Optimize chromatographic separation to resolve isotopic peaks and validate methods with spike-recovery experiments in biological matrices (e.g., plasma, urine) .

Q. What strategies mitigate isotopic interference when using deuterated glucuronides in tracer studies?

  • Answer : Employ ultra-high-performance liquid chromatography (UHPLC) to separate deuterated (d5) and non-deuterated forms. Adjust mass spectrometry parameters (e.g., collision energy) to minimize cross-talk between isotopic channels. Validate specificity using control samples devoid of the deuterated compound .

Q. How do in silico models predict glucuronidation kinetics and sites for tamoxifen derivatives?

  • Answer : Molecular docking simulations identify potential binding sites with UDP-glucuronosyltransferases (UGTs). Combine in vitro kinetic data (Km, Vmax) from recombinant UGT assays to model metabolic pathways. Validate predictions using enzyme-selective inhibitors (e.g., fluconazole for UGT2B7) and synthetic glucuronide standards .

Q. How is the stability of this compound validated under varying storage and handling conditions?

  • Answer : Conduct stability studies under temperatures (-80°C to 25°C), pH gradients (2–9), and freeze-thaw cycles. Monitor degradation products (e.g., free tamoxifen) via LC-MS. Store lyophilized compounds in anhydrous DMSO at -80°C with desiccants to prevent hydrolysis .

Methodological Notes

  • Deuterium Labeling : The d5 label enables precise tracking of the compound in biological matrices, minimizing interference from endogenous metabolites during MS analysis .
  • Enzymatic Hydrolysis : Use fluorogenic substrates (e.g., 4-Methylumbelliferyl-β-D-glucuronide) to calibrate β-glucuronidase activity before applying it to complex samples .
  • Data Analysis : Software tools like MassLynx and high-resolution MS platforms aid in distinguishing isotopic patterns and confirming fragmentation pathways for glucuronides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.